Physical and Chemical Properties of 4-(6-Bromoquinolin-2-yl)morpholine: A Comprehensive Technical Guide
Physical and Chemical Properties of 4-(6-Bromoquinolin-2-yl)morpholine: A Comprehensive Technical Guide
Executive Summary
4-(6-Bromoquinolin-2-yl)morpholine (CAS: 864866-49-9) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science[1]. Featuring a rigid quinoline core, a hydrophilic morpholine moiety at the C2 position, and a reactive bromine atom at the C6 position, this scaffold serves as a critical intermediate for the synthesis of advanced therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, intrinsic chemical reactivity, and validated experimental protocols for its synthesis and downstream derivatization.
Structural Architecture and Physicochemical Profiling
The molecular architecture of 4-(6-Bromoquinolin-2-yl)morpholine dictates its behavior in both biological systems and synthetic pathways. The planar quinoline ring provides a robust lipophilic core capable of π−π stacking interactions. The morpholine ring at the C2 position introduces a basic nitrogen and a hydrogen-bond-accepting oxygen, which modulates the molecule's overall lipophilicity and aqueous solubility—a common strategy in drug design to improve pharmacokinetic profiles.
Crucially, the C6 bromine atom acts as an orthogonal synthetic handle. It possesses a lower carbon-bromine (C-Br) bond dissociation energy compared to carbon-chlorine (C-Cl) bonds, which facilitates rapid oxidative addition in transition-metal-catalyzed cross-coupling reactions ()[2].
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 4-(6-Bromoquinolin-2-yl)morpholine[1] |
| CAS Registry Number | 864866-49-9[3] |
| Molecular Formula | C13H13BrN2O[1] |
| Molecular Weight | 293.16 g/mol [1] |
| SMILES String | Brc1ccc2nc(N3CCOCC3)ccc2c1[4] |
| Predicted LogP | ~3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Quinoline N, Morpholine N, Morpholine O) |
| Topological Polar Surface Area (TPSA) | 24.4 Ų |
| Physical State at Room Temp | Solid |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 4-(6-Bromoquinolin-2-yl)morpholine stems from its dual reactivity profile, allowing independent functionalization at the C2 and C6 positions.
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Nucleophilic Aromatic Substitution (SNAr): The C2 position of the quinoline ring is highly electron-deficient due to the inductive and mesomeric effects of the adjacent endocyclic nitrogen. This electrophilicity allows for facile SNAr reactions when a suitable leaving group (e.g., chlorine) is present, enabling the introduction of the morpholine ring ()[5].
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Palladium-Catalyzed Cross-Coupling: The C6 position, functionalized with a bromine atom, is primed for palladium-catalyzed carbon-carbon and carbon-heteroatom bond formation. The lower bond dissociation energy of the C-Br bond ensures that oxidative addition by Pd(0) species occurs rapidly, often outcompeting side reactions and enabling efficient Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings ()[2].
Chemical reactivity map of 4-(6-Bromoquinolin-2-yl)morpholine.
Experimental Protocols: Synthesis and Derivatization
The following protocols represent self-validating systems, incorporating mechanistic rationale for solvent, base, and temperature selection to ensure high fidelity and reproducibility.
Two-step synthesis workflow of 4-(6-Bromoquinolin-2-yl)morpholine.
Protocol 1: Synthesis of 4-(6-Bromoquinolin-2-yl)morpholine via SNAr
Objective: To synthesize the title compound from 6-bromo-2-chloroquinoline. Mechanistic Rationale: The reaction proceeds via an SNAr mechanism. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the Meisenheimer complex transition state, accelerating the reaction. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to neutralize the generated HCl, preventing the protonation of morpholine which would otherwise halt the catalytic cycle. Step-by-Step Methodology:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-2-chloroquinoline (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol).
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Suspend the mixture in anhydrous DMF (0.2 M, 50 mL) under an inert argon atmosphere.
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Add morpholine (1.5 equiv, 15 mmol) dropwise at room temperature.
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Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the consumption of the starting material via TLC (Hexanes/Ethyl Acetate 3:1).
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Self-Validation Step: Upon completion, cool the mixture to room temperature and quench by pouring into ice-cold distilled water (150 mL). The product typically precipitates as a solid, providing immediate visual confirmation of conversion.
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Filter the precipitate under vacuum, wash with cold water to remove residual DMF and salts, and dry under high vacuum. Recrystallize from ethanol if necessary to achieve >97% purity.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6 Position
Objective: To functionalize the C6 position with an aryl group. Mechanistic Rationale: Pd(PPh₃)₄ is utilized as a robust Pd(0) source for the oxidative addition into the C-Br bond. A biphasic solvent system (Toluene/Water) is employed because the organic phase dissolves the organic substrates, while the aqueous phase dissolves the inorganic base (Na₂CO₃), facilitating the crucial transmetalation step of the boronic acid. Step-by-Step Methodology:
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Charge a Schlenk flask with 4-(6-Bromoquinolin-2-yl)morpholine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
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Add a 2 M aqueous solution of Na₂CO₃ (2.0 equiv, 1.0 mL) and toluene (4.0 mL).
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Self-Validation Step: Degas the biphasic mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes. Failure to remove oxygen will result in homocoupling of the boronic acid (evidenced by a distinct biaryl byproduct on TLC) and catalyst degradation.
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Heat the mixture to 90 °C under vigorous stirring for 6-8 hours.
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Cool to room temperature, dilute with ethyl acetate (10 mL), and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the 6-aryl-2-morpholinoquinoline derivative.
Pharmacological and Material Science Applications
Derivatives of 2-morpholinoquinoline are highly prized in drug discovery. The morpholine ring is a privileged pharmacophore in the design of Phosphoinositide 3-kinase (PI3K) inhibitors, as it effectively occupies the ATP-binding pocket of the kinase, engaging in critical hydrogen bonding with the hinge region. Furthermore, fused pyran derivatives bearing the 2-morpholinoquinoline nucleus have demonstrated potent antimicrobial activity against various Gram-positive and Gram-negative bacterial strains ()[6].
In materials science, the extended π -conjugation of the quinoline core, modulated by the electron-donating morpholine group, makes these compounds valuable intermediates in the synthesis of fluorescent probes and organic light-emitting diodes (OLEDs).
References
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RSC Advances: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Source: Royal Society of Chemistry. URL:[Link]
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European Journal of Medicinal Chemistry: Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus. Source: PubMed. URL:[Link]
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- 1. chemscene.com [chemscene.com]
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- 3. chemscene.com [chemscene.com]
- 4. 54231-38-8|4-(3-Bromopyridin-2-yl)morpholine|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07495A [pubs.rsc.org]
- 6. Microwave assisted synthesis and antimicrobial evaluation of new fused pyran derivatives bearing 2-morpholinoquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
